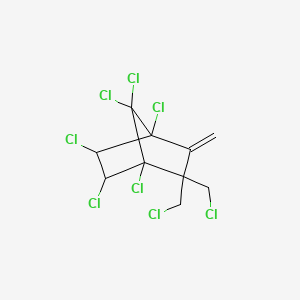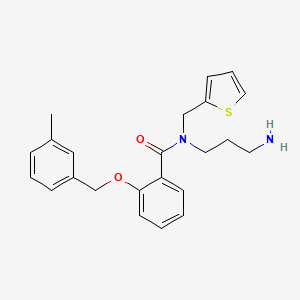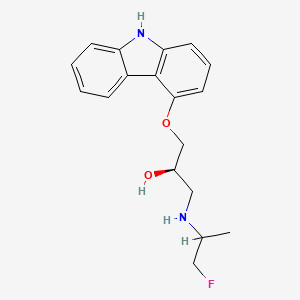
4-acetyl-N-benzyl-2-methyl-octahydro-2H-1,4-benzothiazine-7-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. Cette enzyme joue un rôle crucial dans la régulation de l'expression des gènes par le remodelage de la chromatine et est impliquée dans divers processus cellulaires, notamment la croissance et la différenciation cellulaires.
Méthodes De Préparation
La synthèse du composé 17 implique plusieurs étapes, en commençant par la formation de la structure de base, suivie de modifications des groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :
Formation de la structure de base : La structure de base est synthétisée par une série de réactions de condensation et de cyclisation.
Modifications des groupes fonctionnels : La structure de base subit diverses modifications pour introduire des groupes fonctionnels tels que des groupes acétyle, benzyle et sulfonamide.
La production industrielle du composé 17 peut impliquer l'optimisation des conditions réactionnelles, telles que la température, la pression et l'utilisation de catalyseurs, afin d'obtenir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Le composé 17 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation d'atomes spécifiques dans la molécule.
Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que des halogènes ou des agents alkylants.
Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Le composé 17 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier les effets de l'inhibition d'EP300 sur divers processus chimiques.
Biologie : Le composé est utilisé pour étudier le rôle d'EP300 dans les processus cellulaires tels que l'expression des gènes, la croissance cellulaire et la différenciation.
Médecine : Le composé 17 est étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies associées à une activité d'EP300 dysrégulée, telles que le cancer et les troubles inflammatoires.
Industrie : Les effets inhibiteurs du composé sur EP300 en font un outil précieux dans le développement de nouveaux médicaments et agents thérapeutiques.
Mécanisme d'action
Le composé 17 exerce ses effets en inhibant l'activité d'EP300, une enzyme histone acétyltransférase. EP300 est responsable de l'acétylation des protéines histones, ce qui entraîne un remodelage de la chromatine et des changements dans l'expression des gènes. En inhibant EP300, le composé 17 empêche l'acétylation des histones, modifiant ainsi l'expression des gènes et affectant divers processus cellulaires. Les cibles moléculaires et les voies impliquées comprennent l'enzyme EP300 et ses voies de signalisation associées.
Applications De Recherche Scientifique
Compound 17 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of EP300 inhibition on various chemical processes.
Biology: The compound is used to investigate the role of EP300 in cellular processes such as gene expression, cell growth, and differentiation.
Medicine: Compound 17 is being explored for its potential therapeutic applications in treating diseases associated with dysregulated EP300 activity, such as cancer and inflammatory disorders.
Industry: The compound’s inhibitory effects on EP300 make it a valuable tool in the development of new drugs and therapeutic agents.
Mécanisme D'action
Compound 17 exerts its effects by inhibiting the activity of EP300, a histone acetyltransferase enzyme. EP300 is responsible for acetylating histone proteins, which leads to chromatin remodeling and changes in gene expression. By inhibiting EP300, compound 17 prevents the acetylation of histones, thereby altering gene expression and affecting various cellular processes. The molecular targets and pathways involved include the EP300 enzyme and its associated signaling pathways.
Comparaison Avec Des Composés Similaires
Le composé 17 est unique par son inhibition spécifique d'EP300. Des composés similaires comprennent :
Composé 17 (PMID 23642479) : Un analogue conçu pour inhiber les kinases de type cdc2 et les kinases à double spécificité régulées par la phosphorylation de la tyrosine.
Composé 17 (PMID 34176264) : Un dégradeur PROTAC à base d'alectinib de la kinase du lymphome anaplasique.
Comparé à ces composés, le composé 17 (PMID : 23888693) se distingue par son inhibition sélective d'EP300, ce qui en fait un outil précieux pour étudier le rôle spécifique de cette enzyme dans divers processus biologiques.
Propriétés
Formule moléculaire |
C18H26N2O3S2 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
4-acetyl-N-benzyl-2-methyl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazine-7-sulfonamide |
InChI |
InChI=1S/C18H26N2O3S2/c1-13-12-20(14(2)21)17-9-8-16(10-18(17)24-13)25(22,23)19-11-15-6-4-3-5-7-15/h3-7,13,16-19H,8-12H2,1-2H3 |
Clé InChI |
XWNJYOGTDUJRND-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C2CCC(CC2S1)S(=O)(=O)NCC3=CC=CC=C3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,5R)-7-[1-cyclohexyl-4-(4-fluorophenyl)-2-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10772331.png)
![[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10772339.png)
![[4-(benzylcarbamoyloxy)-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B10772345.png)
![[32P]2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate](/img/structure/B10772347.png)
![6-{2-[4-(4-Fluoro-phenyl)-2-isopropyl-6-phenyl-pyridin-3-yl]-ethyl}-4-hydroxy-tetrahydro-pyran-2-one](/img/structure/B10772349.png)

![9-benzyl-3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one](/img/structure/B10772359.png)


![(1S,3R,4R,4aR,7S,8S)-4-[(benzylcarbamoyl)oxy]-8-{2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-decahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B10772384.png)
![6-[2-[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B10772385.png)
![(3R,5R)-7-[1-cyclohexyl-4-(4-fluorophenyl)-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10772392.png)
![2-[3-(2-benzylpyrrolidin-1-yl)-2-hydroxypropoxy]-6-chlorobenzonitrile](/img/structure/B10772399.png)

